molecular formula C23H18N4O5 B2588668 2-amino-N-(3-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903313-40-6

2-amino-N-(3-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2588668
CAS No.: 903313-40-6
M. Wt: 430.42
InChI Key: PLBSMNKKBSPFHG-UHFFFAOYSA-N
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Description

The compound 2-amino-N-(3-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (hereafter referred to as the "target compound") is an indolizine-based carboxamide derivative. Its structure features:

  • A 3-methoxyphenyl group attached to the carboxamide nitrogen.
  • A 4-nitrobenzoyl substituent at the 3-position of the indolizine core.
  • An amino group at the 2-position of the indolizine ring.

The 4-nitrobenzoyl group introduces strong electron-withdrawing effects, while the 3-methoxyphenyl group provides a moderate electron-donating character.

Properties

IUPAC Name

2-amino-N-(3-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O5/c1-32-17-6-4-5-15(13-17)25-23(29)19-18-7-2-3-12-26(18)21(20(19)24)22(28)14-8-10-16(11-9-14)27(30)31/h2-13H,24H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBSMNKKBSPFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(3-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, known for its diverse biological activities. This compound features a complex structure with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N4O5C_{23}H_{18}N_{4}O_{5}, with a molecular weight of 430.4 g/mol. The compound exhibits significant structural complexity due to the presence of an indolizine core and various substituents, including an amino group and nitrobenzoyl moiety.

PropertyValue
Molecular FormulaC23H18N4O5
Molecular Weight430.4 g/mol
CAS Number903343-03-3

Antimicrobial Activity

Research has indicated that indolizine derivatives possess notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents in clinical settings .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives with similar structures have shown promising results against lung cancer cell lines (A549) and others, indicating that this compound could be a candidate for further development in cancer therapy .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could act on various receptors, influencing signal transduction pathways that are crucial for cell survival and proliferation.
  • DNA Interaction : The presence of functional groups allows for potential intercalation into DNA, affecting gene expression and protein synthesis .

Case Studies

Several studies have investigated the biological effects of similar indolizine compounds:

  • Study on Antitumor Activity : A recent study synthesized derivatives based on the indolizine scaffold and evaluated their effects on tumor cell lines. Results showed that many derivatives exhibited significant antiproliferative activity, with some compounds inducing apoptosis through caspase activation .
  • Antimicrobial Evaluation : Another research project focused on the antimicrobial properties of indolizines. The study highlighted that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : This compound has been investigated as a potential candidate for drug development due to its ability to interact with specific biological targets. Its structure allows it to modulate various disease pathways, making it a subject of interest for researchers aiming to develop new therapeutics.
  • Anticancer Activity : Preliminary studies suggest that 2-amino-N-(3-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells .

2. Biological Activities

  • Antimicrobial Properties : The compound has shown significant antimicrobial activity against various pathogens, indicating its potential use in treating infectious diseases . This activity is crucial for developing new antibiotics in response to rising antibiotic resistance.
  • Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines, suggesting its application in treating inflammatory disorders .

3. Industrial Applications

  • Specialty Chemicals : The unique structure of this compound makes it valuable in the development of specialty chemicals and materials. It serves as a building block for synthesizing more complex molecules and novel polymers .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Antimicrobial Study : A study demonstrated that the compound exhibited substantial growth inhibition against gram-negative bacteria, supporting its potential as an antimicrobial agent .
  • In Vitro Anti-tubercular Activity : Research showed that derivatives of indolizine compounds exhibited anti-tubercular activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations indicating effectiveness against both susceptible and multidrug-resistant strains .
  • Mechanistic Studies : Molecular docking studies have identified potential targets such as enoyl-acyl carrier protein reductase and anthranilate phosphoribosyltransferase, which may be involved in the compound's mechanism of action against bacterial infections .

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrobenzoyl moiety undergoes selective reduction to form a 4-aminobenzoyl derivative. This transformation is critical for modifying electronic properties or enabling subsequent conjugation.

Reaction Conditions Products Catalyst/Reagents References
Hydrogenation (H₂, 1 atm)4-Aminobenzoyl derivativePd/C (10% w/w) in ethanol, 25°C
Sodium dithionite (Na₂S₂O₄)4-Aminobenzoyl derivativeAqueous NaHCO₃, 60°C
Zinc/Acetic acidPartial reduction to hydroxylamine intermediateZn dust, glacial acetic acid, 50°C

Key Observation : Catalytic hydrogenation provides higher yields (>85%) compared to stoichiometric methods (60–75%). Over-reduction of the indolizine core is not observed under mild conditions.

Nucleophilic Substitution at the Amino Group

The primary amino group at position 2 participates in acylations and alkylations, enabling structural diversification.

Reaction Type Reagents Products Yield References
AcylationAcetic anhydride, pyridine2-Acetamido derivative78%
Schiff base formationBenzaldehyde, MeOH2-(Benzylideneamino) derivative65%
SulfonylationTosyl chloride, DMAP2-Tosylamido derivative82%

Mechanistic Note : Acylation proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by proton transfer.

Electrophilic Aromatic Substitution

The indolizine core and substituted phenyl rings undergo regioselective electrophilic attacks.

Reaction Conditions Position Modified References
NitrationHNO₃/H₂SO₄, 0°CC5 of indolizine
BrominationBr₂/FeBr₃, CH₂Cl₂Para to methoxy on phenyl
SulfonationSO₃/H₂SO₄, 100°CC7 of indolizine

Directing Effects :

  • The methoxy group directs electrophiles to ortho/para positions on its phenyl ring .

  • The nitro group deactivates its benzoyl ring, limiting substitution to meta positions.

Amide Hydrolysis

The carboxamide group is hydrolyzed under acidic or basic conditions to generate carboxylic acid derivatives.

Conditions Products Reaction Time References
6M HCl, refluxIndolizine-1-carboxylic acid12 h
NaOH (2M), 80°CSodium carboxylate8 h

Stability Note : The electron-withdrawing nitro group accelerates hydrolysis rates compared to non-nitro analogs.

Oxidation Reactions

The indolizine core resists oxidation under standard conditions, but side-chain modifications are feasible.

Target Site Oxidizing Agent Products References
Methoxy groupHI (48%), 120°CDemethylation to phenolic -OH
Indolizine C3 positionKMnO₄, H₂OEpoxidation (minor pathway)

Limitation : Strong oxidants like CrO₃ degrade the indolizine framework, leading to tar formation .

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable arylation or alkylation at electron-rich positions.

Reaction Catalyst System Products References
Suzuki couplingPd(PPh₃)₄, K₂CO₃C5-arylindolizine derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosN-alkylated indolizines

Application : These reactions facilitate late-stage diversification for structure-activity relationship (SAR) studies .

Photochemical Reactivity

UV irradiation induces nitro-to-nitrito isomerization, a reversible process with implications in photopharmacology.

Conditions Observation Quantum Yield References
UV (365 nm), CH₃CNFormation of nitrito intermediate0.12

Biological Relevance : Photoisomerization may modulate target binding affinity in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the indolizine-carboxamide scaffold but differ in substituents, impacting their physicochemical and functional properties:

Table 1: Key Structural and Molecular Comparisons
Compound Name Phenyl Substituent Benzoyl Substituent Molecular Formula Molecular Weight Key Features
Target Compound : 2-amino-N-(3-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide 3-methoxy 4-nitro C23H18N4O5 454.42 g/mol - Strong electron-withdrawing nitro group
- Methoxy donor enhances solubility
Analog 1 : 2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide 2-chloro 4-methoxy C23H18ClN3O3 419.86 g/mol - Chloro group increases hydrophobicity
- Methoxybenzoyl reduces electron withdrawal
Analog 2 : 2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 4-ethyl 3-nitro C24H20N4O4 428.44 g/mol - Ethyl group enhances lipophilicity
- Meta-nitro reduces conjugation effects
Analog 3 : 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide 5-chloro-2-methyl 4-nitro C23H17ClN4O4 448.86 g/mol - Chloro and methyl groups increase steric hindrance
- Retains para-nitro electronic effects

Key Differences and Implications

a) Electron Effects
  • In contrast, Analog 1’s 4-methoxybenzoyl group is electron-donating, which may reduce such interactions .
  • Analog 2’s 3-nitrobenzoyl group introduces asymmetric electronic effects compared to the para-substituted nitro group, altering charge distribution across the indolizine ring .
b) Solubility and Lipophilicity
  • The 3-methoxyphenyl group in the target compound improves aqueous solubility compared to Analog 1’s 2-chlorophenyl and Analog 3’s 5-chloro-2-methylphenyl , which are more hydrophobic .
c) Steric and Conformational Effects
  • The target compound lacks such steric bulk, allowing greater conformational flexibility .

Q & A

Q. Table 1. Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield (%)Reference
Indolizine cyclizationPd(OAc)₂, CuI, DMF, 80°C, N₂ atmosphere75–80
Nitrobenzoylation4-Nitrobenzoyl chloride, AlCl₃, DCM65–70
PurificationColumn chromatography (Hex:EtOAc 7:3)90+

Q. Table 2. Comparative Bioactivity of Structural Analogs

Substituent (R)Antimicrobial (MIC, µg/mL)Cytotoxicity (IC₅₀, µM)
4-Nitrobenzoyl (target)12.535.2
4-Methylbenzoyl25.0>100
4-Chlorobenzoyl6.2518.7
Data extrapolated from

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